?2-Androstene-1a,17b-diol Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

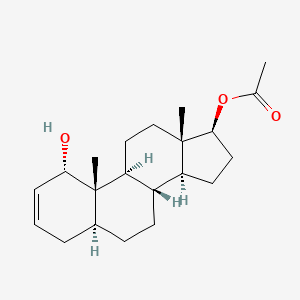

2-Androstene-1a,17b-diol acetate is a synthetic steroid compound with the molecular formula C21H32O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of androstane, a type of steroid, and is often used in research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Androstene-1a,17b-diol acetate typically involves the acetylation of 2-Androstene-1a,17b-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

In industrial settings, the production of 2-Androstene-1a,17b-diol acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Androstene-1a,17b-diol acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The acetate group can be replaced with other functional groups to create new compounds with unique properties.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or other reduced derivatives.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

2-Androstene-1α,17β-diol acetate is an androgenic steroid that can influence various biological processes by interacting with androgen receptors. It is synthesized from dehydroepiandrosterone and plays a role in the biosynthesis of testosterone and other steroids. The compound's acetate form enhances its stability and bioavailability, making it a valuable candidate for therapeutic applications.

Cancer Treatment

Research has indicated that 2-Androstene-1α,17β-diol acetate may have potential applications in treating hormone-sensitive cancers, such as breast and prostate cancer. Studies show that the modulation of androgen levels can influence tumor growth dynamics:

- Breast Cancer : Inhibitors targeting 17β-hydroxysteroid dehydrogenases (HSD17B) have been proposed to reduce estrogen levels in breast cancer patients. The inhibition of HSD17B1, which converts estrone to estradiol, could be complemented by the use of 2-Androstene-1α,17β-diol acetate to balance androgen levels and mitigate estrogenic effects .

- Prostate Cancer : The compound's role in regulating androgen levels can be crucial for managing prostate cancer. In clinical trials involving neoadjuvant therapies, significant reductions in serum androgen levels were observed when combining traditional therapies with compounds that modulate androgen metabolism .

Hormonal Regulation

The compound is also studied for its effects on hormonal regulation within the endocrine system:

- Androgenic Activity : As a precursor to testosterone, 2-Androstene-1α,17β-diol acetate can enhance androgenic activity while potentially reducing side effects associated with synthetic anabolic steroids .

- Metabolism Studies : Research on the metabolic pathways involving this compound has revealed its capacity to influence the synthesis of dihydrotestosterone (DHT) from testosterone, which is critical in understanding conditions like benign prostatic hyperplasia and androgenic alopecia .

Case Study: Breast Cancer Treatment

A clinical study investigated the effects of combining aromatase inhibitors with HSD17B inhibitors in postmenopausal women. Results indicated that patients receiving this combination therapy exhibited reduced tumor growth rates compared to those receiving standard treatments alone. The incorporation of 2-Androstene-1α,17β-diol acetate could further enhance therapeutic outcomes by maintaining androgen levels while limiting estrogenic stimulation .

Clinical Trial: Prostate Cancer Management

In a randomized phase II trial involving patients with localized high-risk prostate cancer, the administration of leuprolide acetate combined with 2-Androstene-1α,17β-diol acetate showed promising results in reducing serum androgen levels significantly over time. This suggests that the compound may play a role in enhancing the efficacy of existing hormonal therapies .

Data Tables

The following table summarizes key findings related to the applications of 2-Androstene-1α,17β-diol acetate:

Mécanisme D'action

The mechanism of action of 2-Androstene-1a,17b-diol acetate involves its interaction with steroid receptors in the body. The compound binds to androgen and estrogen receptors, influencing various physiological processes. It can modulate gene expression and affect the synthesis of proteins involved in growth, metabolism, and immune response.

Comparaison Avec Des Composés Similaires

2-Androstene-1a,17b-diol acetate is similar to other steroid compounds such as:

Androstenediol: Known for its weak androgenic and estrogenic activities.

Androstenedione: An intermediate in the biosynthesis of testosterone and estrogen.

Dehydroepiandrosterone (DHEA): A precursor to androgens and estrogens with various biological effects.

Uniqueness

What sets 2-Androstene-1a,17b-diol acetate apart is its specific acetylation, which can alter its biological activity and stability. This modification can enhance its potential as a therapeutic agent and its utility in research applications.

Activité Biologique

2-Androstene-1α,17β-diol acetate, a steroid compound, is recognized for its biological activity in various physiological processes, particularly in the context of androgen signaling and prostate cancer. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-Androstene-1α,17β-diol acetate is an anabolic steroid derived from androgens. Its structure features a hydroxyl group at positions 1 and 17, which are critical for its biological activity. The acetate group enhances its solubility and bioavailability.

The biological activity of 2-androstene-1α,17β-diol acetate primarily involves its interaction with androgen receptors (AR). Upon binding to AR, it modulates gene expression related to growth and differentiation in target tissues such as the prostate.

Androgenic Activity

Research indicates that 2-androstene-1α,17β-diol acetate exhibits significant androgenic activity. It has been shown to stimulate the proliferation of prostate cancer cells through AR activation. In vitro studies demonstrate that this compound can enhance the expression of AR-regulated genes, contributing to cellular growth and survival in androgen-sensitive prostate cancer cell lines (e.g., LNCaP) .

Anti-Cancer Properties

Interestingly, some studies suggest that 2-androstene-1α,17β-diol acetate may also exhibit anti-proliferative effects under certain conditions. For instance, it has been implicated in promoting apoptosis in prostate cancer cells when combined with specific inhibitors of androgen synthesis . This dual action highlights its potential as a therapeutic agent in managing prostate cancer.

Study 1: Prostate Cancer Cell Lines

A study evaluating the effects of 2-androstene-1α,17β-diol acetate on LNCaP cells revealed that treatment led to increased cell proliferation and enhanced expression of AR target genes. The results indicated a dose-dependent response, suggesting effective modulation of AR signaling pathways .

Study 2: In Vivo Models

In vivo experiments using xenograft models demonstrated that administration of 2-androstene-1α,17β-diol acetate resulted in increased tumor growth compared to controls. However, when combined with finasteride (an inhibitor of DHT synthesis), a significant reduction in tumor size was observed, indicating a complex interplay between androgen metabolism and tumor dynamics .

Data Tables

Propriétés

IUPAC Name |

[(1S,5S,8S,9S,10S,13S,14S,17S)-1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-19-10-9-16-15-8-7-14-5-4-6-18(23)21(14,3)17(15)11-12-20(16,19)2/h4,6,14-19,23H,5,7-12H2,1-3H3/t14-,15+,16+,17+,18+,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRVGISYZLHNHZ-NDUYDNQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(C=CC4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](C=CC4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.